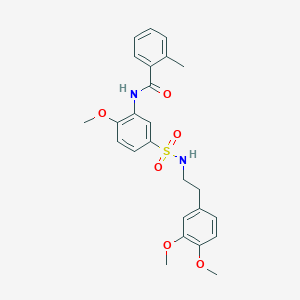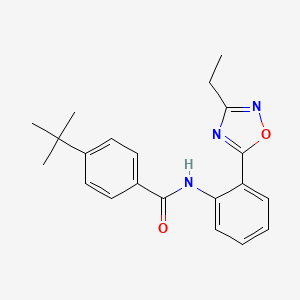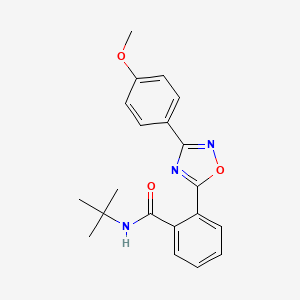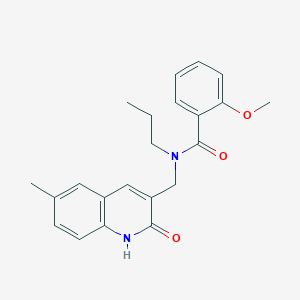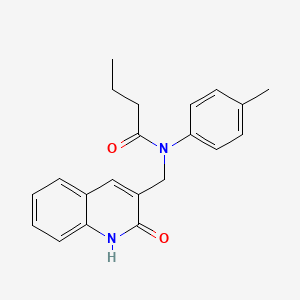
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMB is a derivative of the amino acid leucine and is synthesized through a multistep process.
Mécanisme D'action
The exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been shown to increase the production of neurotrophic factors and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide research. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide-based therapies for the treatment of neurodegenerative diseases. Another area of interest is the investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide's potential as an anti-cancer agent. Additionally, further studies are needed to elucidate the exact mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide and to optimize its synthesis and formulation for therapeutic use.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its use in therapeutic settings.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide is synthesized through a multistep process that involves the reaction of p-tolylbutyric acid with thionyl chloride to form p-tolylbutyryl chloride. The resulting compound is then reacted with 2-hydroxy-3-quinolinecarboxaldehyde to form N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-6-20(24)23(18-11-9-15(2)10-12-18)14-17-13-16-7-4-5-8-19(16)22-21(17)25/h4-5,7-13H,3,6,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHAHWNMFBKOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-5-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715949.png)




![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
